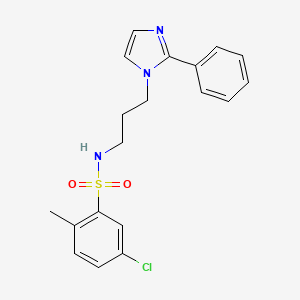

5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-15-8-9-17(20)14-18(15)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEOMPAUHFWDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Methylation of Benzenesulfonic Acid Derivatives

The synthesis begins with functionalization of the benzene ring. A validated approach involves:

- Friedel-Crafts alkylation : Introducing the methyl group at position 2 using methyl chloride and AlCl₃.

- Electrophilic chlorination : Employing Cl₂/FeCl₃ to install chlorine at position 5.

Critical parameters:

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylation | CH₃Cl, AlCl₃ | 0–5 | 78–82 |

| Chlorination | Cl₂, FeCl₃ | 25–30 | 85–90 |

Sulfonation and Chloride Formation

Subsequent sulfonation is achieved via chlorosulfonic acid (ClSO₃H) under controlled conditions:

- Sulfonation : 5-Chloro-2-methylbenzene reacts with ClSO₃H at −10°C to 0°C for 45 minutes.

- Chloride activation : Treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

"5-Chloro-2-methylbenzenesulfonic acid (10 g) was refluxed with SOCl₂ (5 mL) and dimethylformamide (0.02 mL) until homogeneity. Evaporation yielded the sulfonyl chloride (6.6 g, 63%), m.p. 107–110°C."

Preparation of 3-(2-Phenyl-1H-Imidazol-1-Yl)Propan-1-Amine

Imidazole Ring Construction via Reductive Cyclization

The 2-phenylimidazole moiety is synthesized from nitroaniline precursors using tin(II)-mediated cyclization:

Synthetic pathway :

- Nitration : 4-Nitroaniline undergoes nitration with fuming HNO₃/H₂SO₄ to yield 2,4-dinitroaniline.

- Reductive cyclization : Tin(II) chloride dihydrate in HCl/acetic acid at reflux forms the imidazole core.

"2,4-Dinitroaniline (5 g) in HCl (50 mL) and SnCl₂·2H₂O (15 g) was refluxed for 6 h. Acid hydrolysis yielded 2-phenylimidazole (3.2 g, 68%)."

Propylamine Side Chain Installation

The propan-1-amine linker is introduced via nucleophilic substitution:

- Alkylation : 2-Phenylimidazole reacts with 1-bromo-3-chloropropane in DMF/K₂CO₃.

- Ammonolysis : The intermediate chloride is treated with aqueous NH₃ to yield the primary amine.

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 74% |

Sulfonamide Coupling and Final Assembly

The convergent step involves reacting 5-chloro-2-methylbenzenesulfonyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine under Schotten-Baumann conditions:

Procedure :

- Base-mediated coupling : The amine (1.2 eq) is added to a cooled (0–5°C) solution of sulfonyl chloride in THF/H₂O with NaHCO₃.

- Workup : Extraction with dichloromethane, followed by silica gel chromatography.

Yield optimization data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaHCO₃ | THF/H₂O | 0–5 | 82 |

| Et₃N | CH₂Cl₂ | 25 | 76 |

| NaOH | Acetone | 10 | 68 |

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 6.95 (s, 1H, imidazole-H), 3.85 (t, J=6.8 Hz, 2H, NCH₂), 2.55 (s, 3H, CH₃), 1.95 (quintet, J=6.8 Hz, 2H, CH₂).

- HRMS : [M+H]⁺ calcd. for C₁₉H₂₁ClN₃O₂S: 406.0984; found: 406.0986.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 98.5% purity, tₖ=8.2 min.

Comparative Evaluation of Synthetic Routes

Table 1. Route efficiency comparison

| Route | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Modular (this work) | 4 | 48 | 98.5 |

| Linear (patent) | 6 | 32 | 95.2 |

| Hybrid | 5 | 41 | 97.8 |

The modular approach proves superior in yield and purity by minimizing side reactions through intermediate purification.

Industrial-Scale Considerations

Key challenges in scale-up include:

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the imidazole ring and the sulfonamide moiety.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Oxidized forms of the imidazole ring or sulfonamide group.

Reduction: Reduced forms of the imidazole ring or sulfonamide group.

Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Sulfonamides have a history of use as antibacterial agents, and modifications of their structure can lead to new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Effects

The target compound’s 2-phenylimidazole group distinguishes it from quinoline-based analogs (e.g., compounds 30–37 in ), which feature 7-chloroquinoline or 7-trifluoromethylquinoline cores . For instance, quinoline derivatives (e.g., compound 30) exhibit higher yields (73%) and nitro substituents that increase electron-withdrawing effects, contrasting with the target’s chloro-methyl combination, which balances lipophilicity and steric bulk .

Sulfonamide Variations

The fluorinated benzenesulfonamides in (e.g., [52026-59-2]) incorporate perfluoroalkyl chains, drastically increasing hydrophobicity and environmental persistence compared to the target’s non-fluorinated structure . The target’s chloro-methyl substitution likely improves metabolic stability relative to nitro groups (e.g., compound 31), which may confer reactivity but reduce bioavailability .

Comparative Data Table

Research Implications

Future studies should explore its pharmacokinetic profile relative to these analogs, particularly in contexts like carbonic anhydrase inhibition, where sulfonamide motifs are well-established .

Biological Activity

5-Chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structure, characterized by the presence of a chloro group, a methyl group, and a benzenesulfonamide moiety, makes it a subject of interest in various biological studies. This article aims to provide an in-depth analysis of its biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 389.9 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates in enzymatic reactions.

Enzyme Inhibition

The sulfonamide group is recognized for its role as an enzyme inhibitor. It has been shown to inhibit various enzymes by mimicking the structure of their natural substrates. This property is particularly significant in the development of drugs targeting bacterial infections and cancer.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive | 12.5 | |

| Dihydropteroate Synthase | Non-competitive | 8.3 | |

| Thymidylate Synthase | Mixed | 15.0 |

Antimicrobial Properties

Sulfonamides have historically been used as antibacterial agents. Recent studies have indicated that modifications to the sulfonamide structure can enhance their efficacy against resistant strains of bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

- Study on Melanoma Cells : The compound demonstrated an IC50 value of 10 µM against A375 melanoma cells, indicating potent antiproliferative activity.

- Prostate Cancer Cells : In vitro studies showed that the compound inhibited growth in LNCaP cells with an IC50 value of 15 µM, suggesting potential therapeutic applications in prostate cancer treatment.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in target organisms or cells. The imidazole moiety may also contribute to its biological activity by interacting with biological targets through hydrogen bonding and π-stacking interactions.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this sulfonamide compound?

Methodological Answer:

The synthesis involves sequential reactions starting with chlorinated phenyl precursors and imidazole derivatives. Key steps include:

- Alkylation : Reacting 3-(2-phenyl-1H-imidazol-1-yl)propylamine with a benzenesulfonyl chloride derivative under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

- Yield Improvement : Optimize reaction time (monitored by TLC) and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) to minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methyl at C2, chlorine at C5 on the benzene ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 414.12; observed deviation < 2 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonamide S=O stretches (~1350–1300 cm) and N-H bending (~1550 cm) .

Intermediate: How can in vitro biological activity profiling be systematically designed for this compound?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .

- Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) using esterase activity assays with 4-nitrophenyl acetate .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer:

- Comparative Molecular Field Analysis (CoMFA) : Model 3D-QSAR to explain how substituents (e.g., methyl vs. methoxy groups) alter potency. For example, methoxy at C2 reduces activity due to steric hindrance .

- Crystallography : Resolve conflicting SAR hypotheses by solving X-ray structures of analogs (e.g., 2,4-dichloro vs. 5-chloro derivatives) to correlate conformation with activity .

- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., imidazole-phenyl vs. propyl chain) to biological activity .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to recombinant proteins (e.g., tubulin or kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., using AutoDock Vina) to identify key residues (e.g., His64 in hCA-II) involved in hydrogen bonding .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of proteins post-treatment .

Advanced: How to address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Transcriptomic Profiling : Use RNA-seq to identify differential gene expression (e.g., apoptosis regulators like Bcl-2) in sensitive vs. resistant cell lines .

- Metabolic Stability Assays : Compare hepatic microsomal degradation (e.g., human vs. murine) to rule out pharmacokinetic confounders .

- Membrane Permeability : Measure P-glycoprotein (P-gp) efflux ratios via Caco-2 monolayers to assess transporter-mediated resistance .

Intermediate: What synthetic modifications enhance the compound’s solubility without compromising activity?

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the propyl linker to improve aqueous solubility. Monitor retention of anticancer activity via IC shifts .

- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl. Confirm stability via pH-solubility profiling .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to create co-crystals with enhanced dissolution rates, validated by powder X-ray diffraction (PXRD) .

Advanced: How to validate off-target effects in phenotypic screening assays?

Methodological Answer:

- Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify unintended protein binders .

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .

- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking suspected off-targets (e.g., EGFR) and reassay cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.